Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S2/c1-3-31-24(28)22-23(21(16-32-22)18-6-4-17(2)5-7-18)33(29,30)27-14-12-26(13-15-27)20-10-8-19(25)9-11-20/h4-11,16H,3,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKCEEOOWOQLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C21H21FN2O3S
- Molecular Weight : 448.46 g/mol
- CAS Number : 932303-64-5
The structure includes a thiophene ring, a piperazine moiety, and a sulfonamide group, which are known to influence biological activity through various mechanisms.
This compound exhibits multiple mechanisms of action:
- Tyrosinase Inhibition : Preliminary studies indicate that compounds with similar piperazine structures can act as competitive inhibitors of tyrosinase, an enzyme critical in melanin synthesis. For instance, derivatives of piperazine have shown IC50 values as low as 0.18 μM against Agaricus bisporus tyrosinase, suggesting potential applications in skin lightening and treatment of hyperpigmentation disorders .
- Antimicrobial Activity : Related compounds have demonstrated significant antimicrobial properties. For example, certain piperazine derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis, indicating that this compound may also possess similar anti-tubercular activity .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | IC50/IC90 Values | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Agaricus bisporus | 0.18 μM | |
| Anti-tubercular | Mycobacterium tuberculosis | 3.73 - 40.32 μM | |
| Cytotoxicity | HEK-293 Cells | Non-toxic |
Case Studies and Research Findings
- Inhibition Studies : Research focused on the inhibition of tyrosinase has shown that modifications in the piperazine structure can enhance binding affinity and inhibitory potency. Compounds structurally similar to this compound have been optimized to improve their efficacy as tyrosinase inhibitors .
- Antimicrobial Efficacy : A series of substituted piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. The findings indicated that these compounds could serve as lead candidates for new anti-tubercular agents due to their potent inhibitory effects and low cytotoxicity towards human cells .
- Docking Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, revealing that structural modifications can significantly impact binding affinity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
